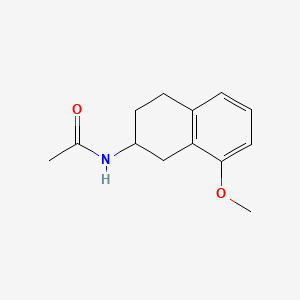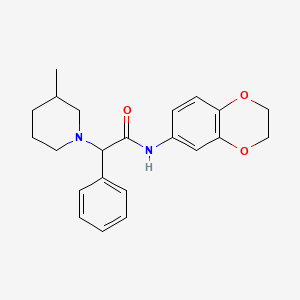
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methyl-1-piperidinyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML053 es un compuesto conocido por su aplicación como una alternativa más segura a las tinciones tradicionales de geles de ADN. Está específicamente diseñado para reducir la mutagenicidad asociada con el bromuro de etidio, lo que lo convierte en una opción preferida para visualizar el ADN en geles de agarosa o acrilamida .
Métodos De Preparación
La preparación de ML053 implica la síntesis de un tinte altamente sensible que se puede utilizar para visualizar el ADN. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se divulgan públicamente. se sabe que el compuesto está formulado para ser menos peligroso y se puede ver con excitación de luz azul o ultravioleta .
Análisis De Reacciones Químicas
ML053 experimenta varias reacciones químicas, centrándose principalmente en su interacción con los ácidos nucleicos. El compuesto está diseñado para unirse al ADN y al ARN, lo que permite la visualización en condiciones de iluminación específicas. Los principales productos formados a partir de estas reacciones son los ácidos nucleicos teñidos, que se pueden observar en la electroforesis en gel .
Aplicaciones Científicas De Investigación
ML053 se utiliza ampliamente en la investigación científica por su capacidad de teñir ADN y ARN en geles. Sus aplicaciones incluyen:
Química: Se utiliza en la electroforesis en gel para visualizar ácidos nucleicos.
Biología: Se emplea en laboratorios de biología molecular para el análisis de ADN y ARN.
Medicina: Se utiliza en investigación genética y diagnóstica.
Industria: Se aplica en las industrias biotecnológica y farmacéutica para la visualización de ácidos nucleicos
Mecanismo De Acción
El mecanismo de acción de ML053 implica su unión a los ácidos nucleicos. El compuesto se intercala entre los pares de bases del ADN o ARN, lo que le permite fluorescer bajo condiciones de iluminación específicas. Esta fluorescencia permite la visualización de ácidos nucleicos en geles, lo que facilita el análisis del material genético .
Comparación Con Compuestos Similares
ML053 se compara con otras tinciones de gel de ADN como el bromuro de etidio y SYBR Safe DNA Gel Stain. A diferencia del bromuro de etidio, ML053 está diseñado para ser menos mutagénico y más seguro para el uso en laboratorio. Compuestos similares incluyen:
Bromuro de Etidio: Una tinción de ADN tradicional conocida por su alta mutagenicidad.
SYBR Safe DNA Gel Stain: Otra alternativa más segura al bromuro de etidio, diseñada para una mutagenicidad reducida y una alta sensibilidad
ML053 destaca por su equilibrio entre seguridad y sensibilidad, lo que lo convierte en una opción preferida en muchos entornos de investigación.
Propiedades
Fórmula molecular |
C22H26N2O3 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylpiperidin-1-yl)-2-phenylacetamide |
InChI |
InChI=1S/C22H26N2O3/c1-16-6-5-11-24(15-16)21(17-7-3-2-4-8-17)22(25)23-18-9-10-19-20(14-18)27-13-12-26-19/h2-4,7-10,14,16,21H,5-6,11-13,15H2,1H3,(H,23,25) |
Clave InChI |
ZPVUAOURUGLWNO-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
SMILES canónico |
CC1CCCN(C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![alpha-[(4-Chlorobenzylideneamino)-oxy]-isobutyric acid](/img/structure/B1230181.png)
![[16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] 3-phenylprop-2-enoate](/img/structure/B1230182.png)
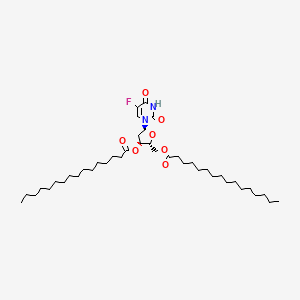

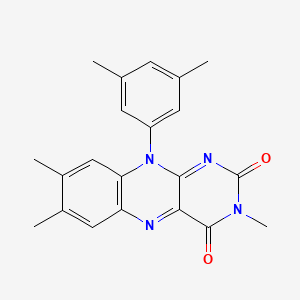
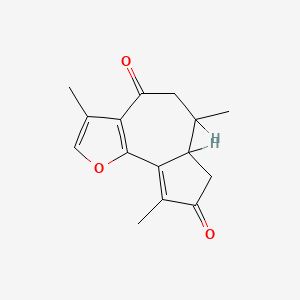
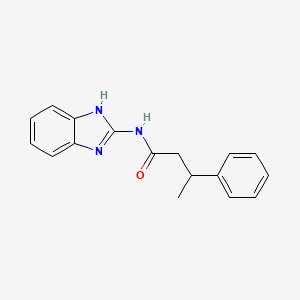
![[5-(2-Furanyl)-3-isoxazolyl]-(4-methyl-1-piperidinyl)methanone](/img/structure/B1230197.png)
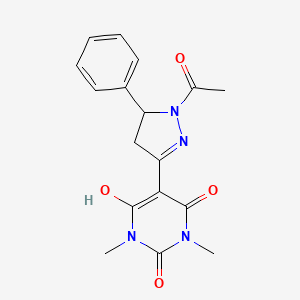
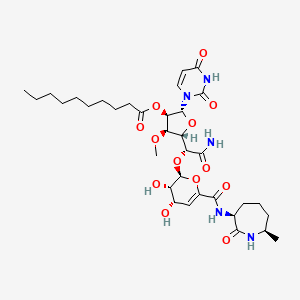
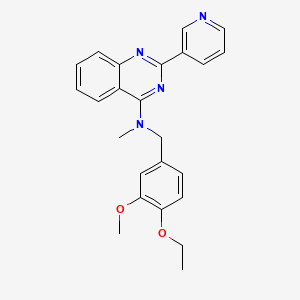
![Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1230203.png)
![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)
